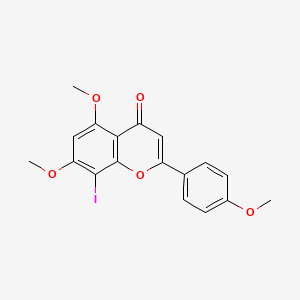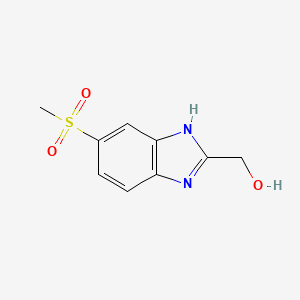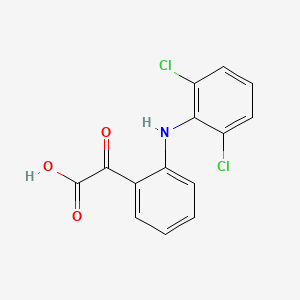
D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester: is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . It is a derivative of D-Aspartic acid, where the 2-methyl group and the 4-(1,1-dimethylethyl) ester group are introduced to the aspartic acid backbone. This compound is sparingly soluble in water and has a density of approximately 1.135 g/cm³ at 20°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester typically involves the esterification of D-Aspartic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Chemistry: In chemistry, D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of peptides and other bioactive compounds .
Biology: In biological research, this compound is used to study the role of D-Aspartic acid derivatives in cellular processes. It is also used in the development of enzyme inhibitors and receptor agonists/antagonists .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in modulating neurotransmitter levels and its potential use in treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as an intermediate in the synthesis of various fine chemicals .
Mécanisme D'action
The mechanism of action of D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved include neurotransmitter signaling pathways, where it can influence the release and uptake of neurotransmitters .
Comparaison Avec Des Composés Similaires
- D-Aspartic acid, 4-(1,1-dimethylethyl) 1-methyl ester
- D-Aspartic acid, N-[(1,1-diMethylethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester
Comparison: Compared to similar compounds, D-Aspartic acid, 2-methyl-, 4-(1,1-dimethylethyl) ester has unique structural features that influence its reactivity and biological activity. The presence of the 2-methyl group and the 4-(1,1-dimethylethyl) ester group enhances its stability and solubility, making it more suitable for certain applications .
Propriétés
Formule moléculaire |
C9H16NO4- |
|---|---|
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13)/p-1/t9-/m1/s1 |
Clé InChI |
VIQZVYPYYUPDQY-SECBINFHSA-M |
SMILES isomérique |
C[C@@](CC(=O)OC(C)(C)C)(C(=O)[O-])N |
SMILES canonique |
CC(C)(C)OC(=O)CC(C)(C(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


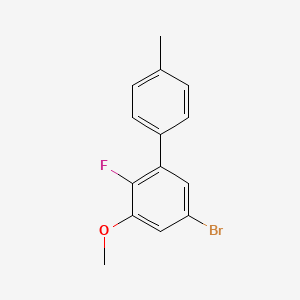
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
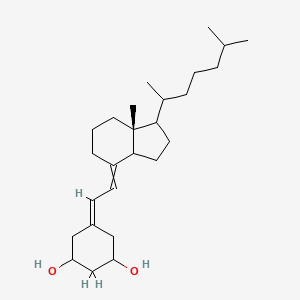
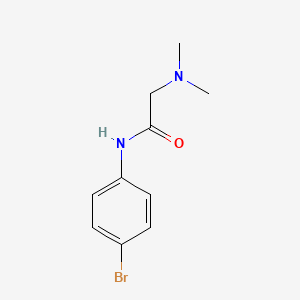
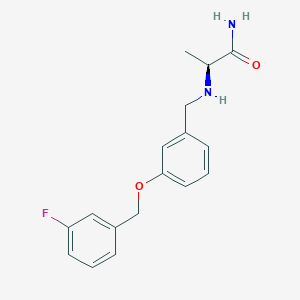
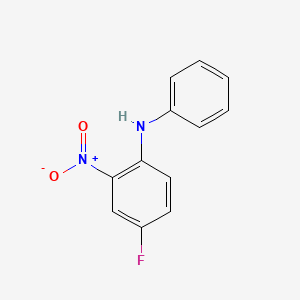
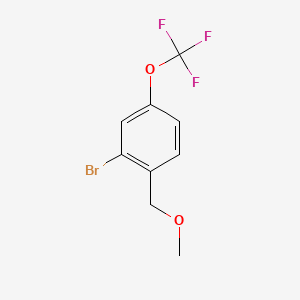

![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)

